molecular formula C14H19NO3S B5892618 2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE

2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE

Cat. No.: B5892618
M. Wt: 281.37 g/mol
InChI Key: SVLXVYGKEJSGQU-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thieno[3,4-b][1,4]dioxine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of EDOT (ethylenedioxythiophene) with ethyl bromide under basic conditions to form 2-ethyl-EDOT . This intermediate can then be further reacted with various reagents to introduce the piperidine ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups on the compound can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE stands out due to its unique combination of a thieno[3,4-b][1,4]dioxine ring and a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-9-4-3-5-10(2)15(9)14(16)13-12-11(8-19-13)17-6-7-18-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLXVYGKEJSGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C3C(=CS2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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